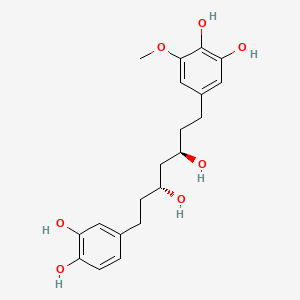
Alpinin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpinin B is a diarylheptanoid compound isolated from the rhizomes of Alpinia officinarum, a plant species belonging to the ginger family, Zingiberaceae . Diarylheptanoids are a class of natural products known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpinin B involves the extraction of rhizomes of Alpinia officinarum using solvents such as methanol, ethanol, or ethyl acetate . The extracts are then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and identify the compound .
Industrial Production Methods
The use of advanced chromatographic techniques and spectroscopic methods ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Alpinin B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as increased antioxidant and anticancer properties .
Scientific Research Applications
Mechanism of Action
Alpinin B exerts its effects through various molecular targets and pathways :
Inhibition of α-synuclein Aggregation: This compound inhibits the aggregation of α-synuclein, a protein associated with neurodegenerative diseases like Parkinson’s disease.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: This compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Alpinin A: Another diarylheptanoid isolated from Alpinia officinarum, known for its similar biological activities.
Curcumin: A well-known diarylheptanoid from turmeric, with potent anti-inflammatory and antioxidant properties.
Gingerol: A bioactive compound from ginger, exhibiting anti-inflammatory and anticancer effects.
Uniqueness of Alpinin B
This compound is unique due to its specific inhibitory activity against α-synuclein aggregation, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C20H26O7/c1-27-19-10-13(9-18(25)20(19)26)3-6-15(22)11-14(21)5-2-12-4-7-16(23)17(24)8-12/h4,7-10,14-15,21-26H,2-3,5-6,11H2,1H3/t14-,15-/m1/s1 |
InChI Key |
WIYFRYZWZNPHDR-HUUCEWRRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















